t-Butyl isobutyl ketone

Descripción general

Descripción

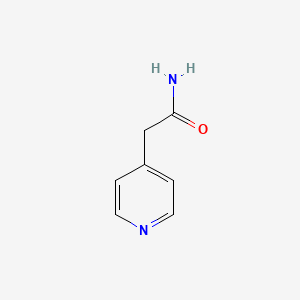

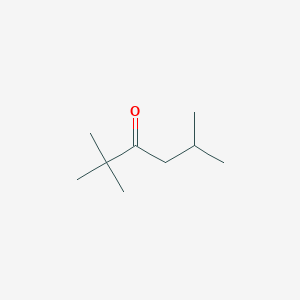

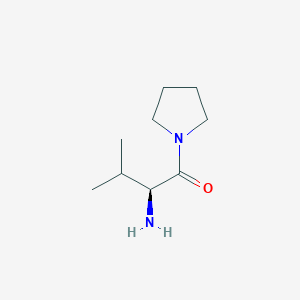

T-Butyl isobutyl ketone is an organic compound with the molecular formula C9H18O . It belongs to the family of ketones, which are organic compounds that incorporate a carbonyl functional group, C=O .

Molecular Structure Analysis

The molecular structure of t-Butyl isobutyl ketone consists of a carbonyl group (C=O) with two carbon groups attached . The IUPAC Standard InChI is InChI=1S/C9H18O/c1-7(2)6-8(10)9(3,4)5/h7H,6H2,1-5H3 .Physical And Chemical Properties Analysis

T-Butyl isobutyl ketone has a molecular weight of 142.2386 . It has a density of 0.8±0.1 g/cm3, a boiling point of 161.2±8.0 °C at 760 mmHg, and a flash point of 36.9±12.1 °C .Aplicaciones Científicas De Investigación

Thermophysical Property Research

2,2,5-Trimethylhexan-3-one has been the subject of extensive thermophysical property research. The NIST/TRC Web Thermo Tables provide critically evaluated recommendations for properties like boiling temperature, critical temperature, and density across various temperatures and pressures . This data is crucial for scientists and engineers in designing processes and equipment for the chemical industry.

Material Science

In material science, the compound’s unique properties are utilized to study the phase behavior of organic compounds. Its refractive index measurements are particularly valuable for understanding the interaction of light with materials, which is essential for developing optical materials .

Chemical Synthesis

As a ketone, 2,2,5-trimethylhexan-3-one serves as an important intermediate in organic synthesis. Its reactivity allows for the creation of complex molecules, which can be used in pharmaceuticals and agrochemicals .

Chromatography

This compound is used in chromatography as a standard for calibrating equipment due to its well-characterized properties. It helps ensure the accuracy and reliability of chromatographic analyses, which are pivotal in quality control across various industries .

Analytical Chemistry

In analytical chemistry, 2,2,5-trimethylhexan-3-one’s thermal conductivity and viscosity data support the development of new analytical methods. These properties are essential for understanding how the compound behaves under different analytical conditions .

Environmental Science

The enthalpy of vaporization data for 2,2,5-trimethylhexan-3-one is used in environmental science to predict its behavior in the atmosphere. This information is vital for assessing the compound’s impact on air quality and its potential as a greenhouse gas .

Energy Industry

In the energy sector, the heat capacity and enthalpy data of 2,2,5-trimethylhexan-3-one contribute to the development of energy-efficient processes. Understanding these thermodynamic properties helps optimize the use of the compound in fuel formulations .

Safety and Hazard Analysis

The compound’s hazard statements and precautionary statements are essential for safety and hazard analysis in research and industrial settings. Proper handling and storage procedures are developed based on these safety guidelines to prevent accidents and ensure compliance with regulations .

Safety and Hazards

Propiedades

IUPAC Name |

2,2,5-trimethylhexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-7(2)6-8(10)9(3,4)5/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFHNTKYSUCXRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90282797 | |

| Record name | t-Butyl isobutyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

t-Butyl isobutyl ketone | |

CAS RN |

14705-50-1 | |

| Record name | NSC28029 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | t-Butyl isobutyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of t-butyl isobutyl ketone being emitted by Fusarium species in the context of sugarcane pest management?

A: The research paper [] investigates the potential of plant and fungal volatiles for managing the sugarcane pest Eldana saccharina. The study found that Fusarium pseudonygamai, a fungus, emits t-butyl isobutyl ketone along with other volatile compounds. Interestingly, previous behavioral experiments showed that first instar E. saccharina larvae are attracted to F. pseudonygamai. This suggests that t-butyl isobutyl ketone, as part of the volatile profile of F. pseudonygamai, could play a role in attracting the sugarcane pest. Further research is needed to confirm the specific role of t-butyl isobutyl ketone in this interaction and to explore its potential applications in pest management strategies, such as attract-and-kill methods.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate](/img/structure/B1267874.png)

![1-Azabicyclo[3.3.1]nonan-4-one](/img/structure/B1267877.png)

![2-[(2-Amino-2-methylpropyl)amino]ethanol](/img/structure/B1267896.png)